Pentafluorobenzene

Photophysics Spectroscopy Excited State Dynamics

Pentafluorobenzene (C6HF5) is a highly fluorinated aromatic compound characterized by a benzene ring bearing five fluorine substituents and one hydrogen atom. It is a colorless, volatile liquid with a boiling point of 85 °C, a density of 1.514 g/mL at 25 °C, and a melting point of −48 °C.

Molecular Formula C6HF5
Molecular Weight 168.06 g/mol
CAS No. 363-72-4
Cat. No. B134492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorobenzene
CAS363-72-4
Synonyms1,2,3,4,5-Pentafluorobenzene;  NSC 88293; 
Molecular FormulaC6HF5
Molecular Weight168.06 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)F)F)F
InChIInChI=1S/C6HF5/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
InChIKeyWACNXHCZHTVBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluorobenzene (CAS 363-72-4): Technical Baseline and Procurement Context for Fluorinated Aromatic Building Blocks


Pentafluorobenzene (C6HF5) is a highly fluorinated aromatic compound characterized by a benzene ring bearing five fluorine substituents and one hydrogen atom. It is a colorless, volatile liquid with a boiling point of 85 °C, a density of 1.514 g/mL at 25 °C, and a melting point of −48 °C [1]. This compound serves as a fundamental building block for introducing the pentafluorophenyl (C6F5) group into more complex molecules, primarily via organometallic intermediates or nucleophilic aromatic substitution pathways [2]. Its commercial relevance is tied to its role as a precursor for specialty polymers, pharmaceutical intermediates, and advanced materials, positioning it within the category of high-value fluorinated building blocks, with historical bulk costs estimated in the range of $2.00 to $3.00 per pound [3].

Why Generic Substitution of Pentafluorobenzene with Other Fluorinated Benzenes Fails: Critical Differences in Electronic Structure and Reactivity


While a series of fluorinated benzenes exist, ranging from mono- to hexafluoro derivatives, their electronic properties and chemical reactivities are not interchangeable. The degree of fluorine substitution profoundly alters the π-electron system, affecting parameters such as electron affinity, dipole moment, and the energy of frontier molecular orbitals [1]. Pentafluorobenzene occupies a unique niche; it is sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr) reactions, unlike less fluorinated benzenes, yet it retains a single C–H bond, which provides a handle for regioselective deprotonation and subsequent functionalization that is absent in the fully substituted hexafluorobenzene [2]. This dual reactivity profile—accessible SNAr pathways and a defined metallation site—fundamentally differentiates it from both its less-fluorinated and fully-fluorinated counterparts, making generic substitution for a specific synthetic application likely to fail or lead to drastically different outcomes .

Quantitative Evidence Guide: Verifiable Differentiation of Pentafluorobenzene vs. Key Analogs


Fluorescence Quantum Yield: Differentiating Pentafluorobenzene from Less-Fluorinated Analogs via Excited State Dynamics

Pentafluorobenzene (PFB) and hexafluorobenzene (HFB) exhibit a dramatically different excited-state behavior compared to fluorinated benzenes with four or fewer fluorine atoms. While benzene and fluorobenzenes with ≤4 F atoms have an S1 state of ππ* character, PFB and HFB possess an S1 state of πσ* character. This fundamental change in electronic structure results in a near-complete quenching of fluorescence [1].

Photophysics Spectroscopy Excited State Dynamics

Nucleophilic Aromatic Substitution Regioselectivity: Direct Comparison of Pentafluorobenzene vs. Pentafluorohalobenzenes

The site of nucleophilic attack on the pentafluorophenyl ring is influenced by the nature of the sixth substituent. In a direct head-to-head study, the ratio of para- to ortho- substitution was evaluated for a series of pentafluorohalobenzenes and pentafluorobenzene [1].

Organic Synthesis SNAr Chemistry Regioselectivity

Economic Viability in Organometallic Synthesis: Cost-Performance Trade-off of Pentafluorobenzene vs. Bromopentafluorobenzene

The synthesis of pentafluorophenyl alkali metal salts (e.g., C6F5Li) is a critical step in producing organometallic reagents and catalysts. This can be achieved via hydrogen-metal exchange with pentafluorobenzene (C6HF5) or via bromine-metal exchange with the more reactive but more expensive bromopentafluorobenzene (C6F5Br) [1].

Organometallic Chemistry Process Chemistry Procurement Economics

Ground-State Electronic Polarization: Dipole Moment of Pentafluorobenzene vs. Benzene and Hexafluorobenzene

The introduction of five fluorine atoms on the benzene ring creates a significant permanent dipole moment, which is absent in both the symmetric parent hydrocarbon and the fully fluorinated analog. Microwave spectroscopy has precisely determined this value for pentafluorobenzene [1].

Physical Chemistry Molecular Recognition Computational Modeling

Electronic Affinity Series: Positioning Pentafluorobenzene Among Fluorinated Benzenes for Electron Capture Applications

The first π-electron affinity (E.A.) of fluorinated benzenes increases with the degree of fluorine substitution, as determined by electron transmission spectroscopy [1]. Pentafluorobenzene's value places it distinctly between less-fluorinated benzenes and the fully substituted hexafluorobenzene.

Electron Affinity Mass Spectrometry Electron Capture Detection

Optimal Application Scenarios for Pentafluorobenzene Derived from Differential Evidence


Synthesis of para-Substituted Tetrafluoroarene Derivatives via SNAr

When the synthetic objective is to generate a library of 4-substituted 2,3,5,6-tetrafluoroarenes (para to the hydrogen), pentafluorobenzene is the ideal starting material. Evidence shows that its SNAr reactions proceed with high para-selectivity, comparable to pentafluoroiodobenzene and superior to pentafluorochlorobenzene, minimizing the formation of undesired ortho-isomers and simplifying purification [1]. This predictable regioselectivity is crucial for obtaining isomerically pure materials for pharmaceutical or agrochemical intermediate production.

Industrial-Scale Production of Pentafluorophenyl Organometallic Reagents

For process chemistry applications requiring the introduction of the pentafluorophenyl group—such as in the synthesis of co-catalysts for polymerization (e.g., tris(pentafluorophenyl)borane)—pentafluorobenzene provides a more economical entry point than its halogenated counterparts. While it is less reactive than bromopentafluorobenzene, its lower raw material cost and the availability of patented, high-yielding methods for its conversion to pentafluorophenyl alkali metal salts make it the preferred choice for large-scale manufacturing where cost efficiency is paramount [2].

Research on Non-Covalent Interactions and Molecular Recognition Motifs

The unique combination of a strong electron-deficient aromatic surface and a significant, permanent dipole moment (1.44 D) makes pentafluorobenzene an excellent scaffold for studying π-stacking and electrostatic interactions [3]. Unlike symmetric analogs like benzene or hexafluorobenzene (μ = 0 D), pentafluorobenzene can be used to introduce directional polarity into supramolecular assemblies, liquid crystalline phases, or in the design of new ligands where a specific electrostatic profile is required for binding or crystal engineering.

Mechanistic Studies of Catalytic C–F and C–H Bond Activation

As a substrate containing both C–F and a single C–H bond, pentafluorobenzene serves as a privileged probe molecule for fundamental organometallic research. Its distinct regioselectivity in C–F bond arylation (preferentially at the C3 position) has been elucidated through detailed DFT studies, making it a benchmark for developing and testing new catalysts for the challenging activation of strong aryl–F bonds [4]. This contrasts with hexafluorobenzene, which lacks the C–H site that can serve as an internal reference or a different activation point.

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